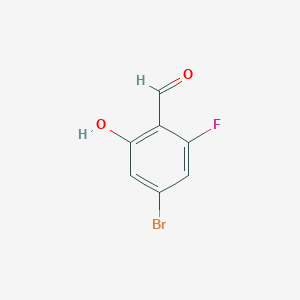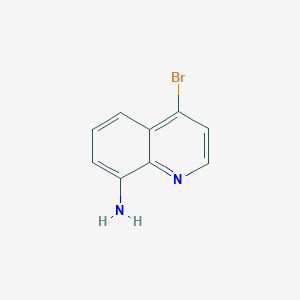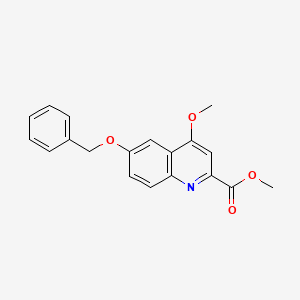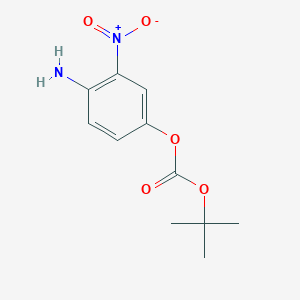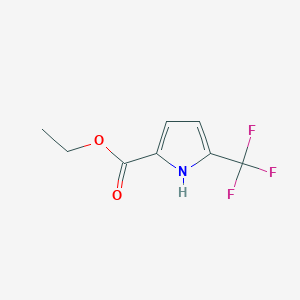
5-(trifluorometil)-1H-pirrol-2-carboxilato de etilo
Descripción general
Descripción
Trifluoromethylated pyrrole derivatives are a class of organic compounds that contain a pyrrole ring substituted with a trifluoromethyl group . They are of interest in various fields due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylated pyrrole derivatives is characterized by a pyrrole ring substituted with a trifluoromethyl group . The exact structure can vary depending on the specific compound and its other substituents .Chemical Reactions Analysis
Trifluoromethylated pyrrole derivatives can undergo various chemical reactions, often involving the trifluoromethyl group . The specific reactions can depend on the other substituents present on the pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated pyrrole derivatives are influenced by the presence of the trifluoromethyl group and the pyrrole ring . These compounds often exhibit unique properties due to the combination of the high electronegativity of fluorine and the aromaticity of the pyrrole ring .Aplicaciones Científicas De Investigación
Desarrollo Farmacéutico
El grupo trifluorometil en compuestos como el 5-(trifluorometil)-1H-pirrol-2-carboxilato de etilo es conocido por mejorar las propiedades farmacológicas de los medicamentos. Este grupo puede mejorar la estabilidad metabólica y la biodisponibilidad de los fármacos . Como tal, este compuesto podría ser fundamental en la síntesis de nuevos medicamentos, especialmente aquellos que se dirigen a enfermedades donde los tratamientos actuales son inadecuados.
Investigación Agroquímica
Los compuestos con un grupo trifluorometil se han utilizado en el desarrollo de agroquímicos debido a su potencial para mejorar la actividad y la selectividad de los pesticidas . El this compound podría servir como precursor en la síntesis de nuevos pesticidas con mayor eficacia y menor impacto ambiental.
Química Medicinal
En la química medicinal, el grupo trifluorometil a menudo se incorpora a las moléculas para aumentar su lipofilia, lo que puede mejorar la penetración de los fármacos a través de las membranas celulares . El this compound podría ser valioso en el diseño de moléculas que requieren una mayor permeabilidad de la membrana celular.
Mecanismo De Acción
The mechanism of action of trifluoromethylated pyrrole derivatives can vary widely depending on their application. In the pharmaceutical and agrochemical industries, their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyrrole moiety .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-4-6(12-5)8(9,10)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRENMYOMRGLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



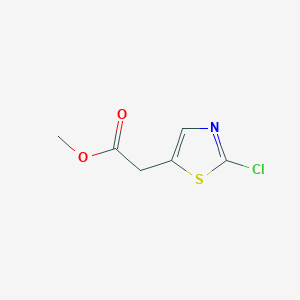
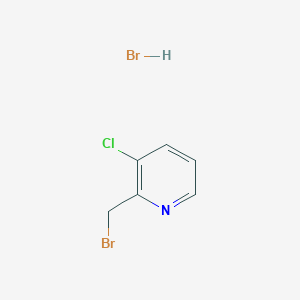
![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)
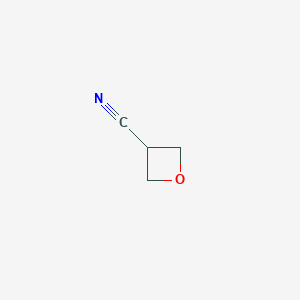
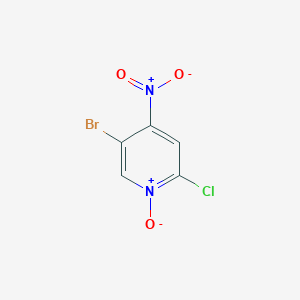
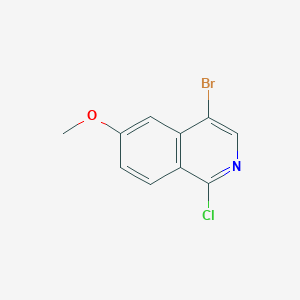
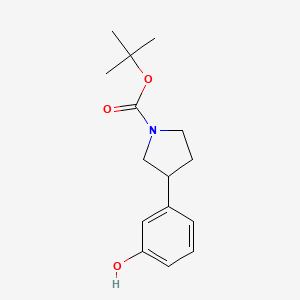
![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)
![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)
